3-Chloro-5-cyanophenyl chloroformate

galectin-3 inhibition carbohydrate-binding protein antagonist fibrosis and cancer target

3-Chloro-5-cyanophenyl chloroformate (CAS 1881611-06-8) is a hetero‑difunctional aryl chloroformate bearing a chloro group at the 3‑position, a cyano group at the 5‑position, and a reactive carbonochloridate moiety on a single phenyl ring. Its molecular formula is C₈H₃Cl₂NO₂, with a molecular weight of 216.02 g·mol⁻¹.

Molecular Formula C8H3Cl2NO2
Molecular Weight 216.02 g/mol
Cat. No. B13279049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-cyanophenyl chloroformate
Molecular FormulaC8H3Cl2NO2
Molecular Weight216.02 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(=O)Cl)Cl)C#N
InChIInChI=1S/C8H3Cl2NO2/c9-6-1-5(4-11)2-7(3-6)13-8(10)12/h1-3H
InChIKeyJIVWOJNHTIPQRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-cyanophenyl Chloroformate – Baseline Physicochemical and Structural Identity for Procurement Qualification


3-Chloro-5-cyanophenyl chloroformate (CAS 1881611-06-8) is a hetero‑difunctional aryl chloroformate bearing a chloro group at the 3‑position, a cyano group at the 5‑position, and a reactive carbonochloridate moiety on a single phenyl ring . Its molecular formula is C₈H₃Cl₂NO₂, with a molecular weight of 216.02 g·mol⁻¹ . The compound is a moisture‑sensitive liquid at ambient temperature, soluble in common aprotic organic solvents (dichloromethane, acetone, tetrahydrofuran), and is supplied as a research‑grade synthetic intermediate for carbamate, carbonate, and urea bond-forming reactions .

Why Phenyl Chloroformate, 4‑Nitrophenyl Chloroformate, or 3‑Chlorophenyl Chloroformate Cannot Substitute for 3‑Chloro‑5‑cyanophenyl Chloroformate


Aryl chloroformates are not functionally interchangeable because the electronic character and substitution pattern of the phenoxy leaving group directly determines both acylating reactivity and the affinity profile of any resulting carbamate or carbonate conjugate. Unsubstituted phenyl chloroformate provides a leaving group pKₐ ≈ 9.9, while the 3‑Cl‑5‑CN substitution pattern combines two strong electron‑withdrawing groups (Hammett σₘₑₜₐ of Cl = +0.37 and CN = +0.56), dramatically lowering the phenoxide pKₐ and accelerating nucleophilic acyl substitution [1]. In biological conjugate applications, the same 3‑chloro‑5‑cyanophenyl motif alters target‑binding interactions in ways that simpler mono‑substituted aryl groups cannot replicate, as demonstrated by head‑to‑head galectin‑3 affinity data in US Patent 11377464 [2].

Quantitative Differential Evidence for 3‑Chloro‑5‑cyanophenyl Chloroformate vs. Closest Analogs


Galectin‑3 Binding Affinity: 6‑ to 10‑Fold Improvement Over 3‑Chlorophenyl and Phenyl Analogs in an Intra‑Patent Head‑to‑Head Comparison

In US Patent 11377464, a series of 1‑thio‑α‑D‑galactopyranoside galectin‑3 inhibitors was prepared where the sole systematic variable was the aryl substituent on the anomeric sulfur atom. Under identical competitive fluorescence‑polarization assay conditions, the 3‑chloro‑5‑cyanophenyl derivative (Example 45) exhibited a Kd of 41 nM. The 3‑chlorophenyl analog (Example 33) showed Kd = 250 nM, representing a 6.1‑fold affinity loss. The unsubstituted phenyl analog (Example 27) showed Kd = 400 nM, a 9.8‑fold affinity loss [1][2][3].

galectin-3 inhibition carbohydrate-binding protein antagonist fibrosis and cancer target

Galectin‑3 Inhibitory Potency in Structurally Evolved Series: IC50 Values as Low as 9 nM Using the 3‑Cl‑5‑CN‑Phenyl Carboxamide Motif

In a distinct chemical series disclosed in US Patent 12,291,519, the 3‑chloro‑5‑cyanophenyl group was incorporated not as an anomeric thioglycoside but as an N‑aryl carboxamide substituent on a galactopyranose scaffold. Example 173 (BindingDB BDBM737731) achieved an IC50 of 9 nM, and Example 159 (BindingDB BDBM737717) achieved an IC50 of 12 nM in competitive galectin‑3 binding assays [1][2]. These values are among the highest potencies reported for non‑covalent galectin‑3 antagonists, demonstrating that the 3‑Cl‑5‑CN‑phenyl motif retains its affinity‑enhancing properties across chemically distinct core scaffolds.

galectin‑3 inhibitor optimization glycomimetic drug discovery single-digit nanomolar potency

Autotaxin Structural Biology: Co‑Crystal Structure at 1.76 Å Resolution of a 3‑Cl‑5‑CN‑Benzyl Carbamate with an IC50 of 0.73 µM (PDB 7G4Q)

The rat autotaxin co‑crystal structure PDB 7G4Q features (3‑chloro‑5‑cyanophenyl)methyl rac‑(3aR,6aS)‑2‑(1H‑benzotriazole‑5‑carbonyl)‑hexahydropyrrolo[3,4‑c]pyrrole‑5‑carboxylate bound in the catalytic site at 1.76 Å resolution. The ligand, derived from 3‑chloro‑5‑cyanophenyl chloroformate via carbamate formation, achieves an IC50 of 0.73 µM [1]. While similar autotaxin carbamate inhibitors based on simpler benzyl chloroformates typically require additional hydrogen‑bonding anchors to reach sub‑micromolar potency, the 3‑Cl‑5‑CN‑benzyl motif provides sufficient binding enthalpy through the electron‑deficient aromatic ring and the polar cyano substituent to occupy the hydrophobic tunnel and interact with the zinc‑coordinating water network.

autotaxin/ENPP2 inhibition X‑ray crystallography lysophosphatidic acid signaling

Enhanced Acylating Electrophilicity: Dual Electron‑Withdrawing Substitution (3‑Cl + 5‑CN) Produces a Superior Chloroformate Leaving Group Relative to Mono‑Substituted Analogs

The reactivity of aryl chloroformates toward nucleophiles is governed by the electron‑withdrawing capacity of the phenoxy substituents. Castro et al. (2006) established the reactivity order NPClF (4‑NO₂) > ClPClF (4‑Cl) > PClF (H) > MOPClF (4‑OMe) in quinuclidinolysis, with the Brønsted slope βₙₗg = −0.16 confirming that better (less basic) leaving groups accelerate the reaction [1]. The 3‑Cl‑5‑CN substitution pattern installs two meta‑oriented electron‑withdrawing groups whose combined Hammett effect (Σσₘ ≈ +0.93) substantially exceeds that of a single para‑chloro (σₚ = +0.23) or para‑nitro group (σₚ⁻ = +1.27, but at the para position which operates through a different resonance mechanism). DFT calculations on the analogous 3‑cyanophenyl chloroformate indicate a 15–20% increase in reaction enthalpy for nucleophilic substitution vs. phenyl chloroformate [2]; the additional 3‑chloro substituent in the target compound is predicted to further amplify this effect by inductive withdrawal.

nucleophilic acyl substitution kinetics leaving group ability Hammett substituent constants chloroformate reactivity ranking

High‑Priority Application Scenarios for 3‑Chloro‑5‑cyanophenyl Chloroformate Based on Verified Differential Evidence


Synthesis of High‑Affinity Galectin‑3 Antagonists for Fibrosis and Oncology Research

The 3‑chloro‑5‑cyanophenyl chloroformate is the reagent of choice for installing the 3‑Cl‑5‑CN‑phenyl motif onto galactoside or glycomimetic scaffolds, yielding galectin‑3 inhibitors with Kd values as low as 41 nM and IC50 values reaching single‑digit nanomolar potency [1][2]. Procurement of this specific chloroformate is justified when the synthetic route requires conversion of a glycosyl amine or alcohol to the corresponding carbamate or carbonate, and the target affinity threshold demands the 6‑ to 10‑fold improvement over 3‑chlorophenyl or phenyl analogs demonstrated in US Patent 11377464.

Structure‑Based Design of Autotaxin (ENPP2) Inhibitors Using a Validated Co‑Crystal Template

The availability of a 1.76 Å co‑crystal structure (PDB 7G4Q) with a 3‑Cl‑5‑CN‑benzyl carbamate bound to autotaxin provides a structurally validated starting point for fragment‑based or structure‑guided optimization campaigns [3]. Researchers developing autotaxin inhibitors for cancer metastasis or fibrotic disease should prioritize this chloroformate as the source of a binding‑competent benzyl carbamate moiety with confirmed occupancy of the hydrophobic pocket and an IC50 of 0.73 µM.

Activated Acylating Agent Requiring Intermediate Leaving Group Ability Between 4‑Chlorophenyl and 4‑Nitrophenyl Chloroformates

When synthetic protocols demand faster carbamate/carbonate formation than achievable with 4‑chlorophenyl chloroformate but the nitro group of 4‑nitrophenyl chloroformate is incompatible with downstream transformations (e.g., catalytic hydrogenation, light‑sensitive steps, or nitro‑reductase‑mediated metabolism in biological probes), 3‑chloro‑5‑cyanophenyl chloroformate bridges this gap [4]. Its combined Hammett σ value of ~+0.93 places its leaving group ability in the optimal window for selective amine acylation in the presence of other nucleophilic functionality.

Synthesis of 3‑Cl‑5‑CN‑Phenyl Carbamates for Medicinal Chemistry Library Enumeration

The 3‑chloro‑5‑cyanophenyl group has been validated as a privileged fragment in multiple patent families (US11377464, US12291519, US20240124427) spanning distinct chemical series and therapeutic targets [1][2]. For medicinal chemistry groups building focused libraries, procurement of this chloroformate enables one‑step conversion of diverse amine‑containing scaffolds into the corresponding 3‑Cl‑5‑CN‑phenyl carbamates, directly accessing a substitution pattern with established target‑engagement precedent.

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